molecular formula C21H25N5O2S B2921474 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide CAS No. 1251622-10-2

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2921474
CAS No.: 1251622-10-2
M. Wt: 411.52
InChI Key: UTRIZGRDKOQMBC-UHFFFAOYSA-N
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Description

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide is a synthetic small molecule belonging to the triazolopyrazine chemical class, which is of significant interest in medicinal chemistry and drug discovery research. This compound features a complex molecular architecture comprising a triazolopyrazin-one core, a cyclohexylsulfanyl substituent, and an N-(2,3-dimethylphenyl)acetamide group. While the specific biological profile of this exact analog is under investigation, compounds within the triazolopyrazine and related triazolopyridine families have been documented in patents as possessing kinase inhibitory activity, suggesting potential as a tool compound for exploring intracellular signaling pathways . The structural elements of this molecule, including the acetamide linkage and the lipophilic cyclohexyl group, are commonly employed in the design of compounds targeting enzymatic proteins. Researchers can utilize this high-purity chemical in in vitro assays to investigate its mechanism of action, potency, and selectivity. It is supplied for laboratory research purposes only and is strictly not intended for diagnostic, therapeutic, or any human use. All researchers should review the Material Safety Data Sheet (MSDS) prior to handling.

Properties

IUPAC Name

2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-14-7-6-10-17(15(14)2)23-18(27)13-26-21(28)25-12-11-22-20(19(25)24-26)29-16-8-4-3-5-9-16/h6-7,10-12,16H,3-5,8-9,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRIZGRDKOQMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrazine core, followed by the introduction of the cyclohexylsulfanyl and dimethylphenyl groups. Common reagents used in these reactions include cyclohexylthiol, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activity makes it a candidate for investigating cellular processes and potential therapeutic effects.

    Medicine: Researchers explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a 1,2,4-triazolo[4,3-a]pyrazine core with several analogs. Key structural variations occur at the sulfanyl (position 8) and acetamide (position 2) substituents (Table 1).

Table 1: Structural Comparison of Selected 1,2,4-Triazolo[4,3-a]pyrazine Derivatives

Compound ID / Reference R1 (Sulfanyl Group) R2 (Acetamide Substituent) Molecular Formula Molecular Weight (g/mol)
Target Compound Cyclohexyl 2,3-Dimethylphenyl C23H26N6O2S 474.56
13a 4-Methylphenyl 4-Sulfamoylphenyl C16H15N5O3S 357.38
4-Chlorobenzyl 4-Methoxybenzyl C22H20ClN5O3S 469.94
45 (Universita di Camerino) 4-(4-Benzylpiperazin-1-yl)phenyl Phenyl C28H27N7O 477.57
3-Methoxyphenyl p-Tolyl C21H19N5O3S 421.47
  • R1 Substituents: The cyclohexyl group in the target compound is bulkier and more lipophilic than aromatic substituents (e.g., 4-methylphenyl in 13a or 4-chlorobenzyl in ), which may enhance metabolic stability but reduce solubility.
  • R2 Substituents :

    • The 2,3-dimethylphenyl group in the target compound introduces steric hindrance, which may limit rotational freedom and influence binding pocket interactions. This contrasts with smaller groups like 4-methoxybenzyl () or p-tolyl (), which offer less steric bulk.
Physicochemical and Spectroscopic Properties

Melting Points :

Spectroscopic Data :

  • IR : The target compound’s carbonyl (C=O) and sulfanyl (C-S) stretches are expected near 1660–1670 cm⁻¹ and 650–700 cm⁻¹, respectively, consistent with 13a (1664 cm⁻¹ for C=O) .
  • NMR : Protons on the 2,3-dimethylphenyl group would resonate near δ 2.2–2.4 ppm (CH3) and δ 6.9–7.2 ppm (aromatic H), similar to substituents in .
Bioactivity Trends (Hypothetical)

While direct bioactivity data for the target compound are absent, analogs exhibit diverse activities:

  • Anti-exudative effects : Derivatives like those in show dose-dependent anti-inflammatory activity, suggesting the target compound’s acetamide group may confer similar properties .
  • Kinase inhibition : Compounds with aromatic R1 groups (e.g., ) often target ATP-binding pockets, implying the cyclohexylsulfanyl group in the target compound might alter selectivity .

Biological Activity

The compound 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide belongs to a class of triazolo[4,3-a]pyrazines known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antibacterial and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H25N5O2SC_{21}H_{25}N_{5}O_{2}S with a molecular weight of 411.5g/mol411.5\,g/mol. The presence of specific functional groups contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC21H25N5O2S
Molecular Weight411.5 g/mol
CAS Number1251549-99-1

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. This compound has shown promising activity against various bacterial strains.

Case Study: Antibacterial Evaluation

A comparative study evaluated the antibacterial efficacy of several triazolo[4,3-a]pyrazine derivatives:

  • Compound 2e demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli.

The structural modifications significantly influenced the antibacterial efficacy of these compounds. The presence of the cyclohexylsulfanyl group is believed to enhance the interaction with bacterial cell membranes.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Its mechanism of action typically involves inducing apoptosis and cell cycle arrest in cancer cells.

Research Findings

  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells.
    • Example: In a study involving MCF-7 (breast cancer) cells, the compound showed an IC50 value of approximately 15 µM .
  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival.
    • Notably, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeObserved EffectReference
AntibacterialMIC against S. aureus: 32 µg/mL; against E. coli: 16 µg/mL
AnticancerIC50 on MCF-7: ~15 µM

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